Cas no 25700-18-9 (4-(1H-1,2,4-triazol-1-yl)pyridine)

4-(1H-1,2,4-Triazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a 1,2,4-triazole moiety. This structure imparts versatile reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its dual heterocyclic system enhances binding affinity in medicinal chemistry applications, particularly in the development of antifungal and antiviral agents. The compound exhibits good stability under standard conditions and is compatible with a range of synthetic transformations, facilitating further functionalization. Its well-defined molecular architecture also makes it useful in coordination chemistry and materials science. Available in high purity, it is suitable for research and industrial applications requiring precise chemical building blocks.
4-(1H-1,2,4-triazol-1-yl)pyridine structure
25700-18-9 structure
Product Name:4-(1H-1,2,4-triazol-1-yl)pyridine
CAS No:25700-18-9
MF:C7H6N4
MW:146.14934015274
CID:3922817
PubChem ID:20041705
Update Time:2025-10-17

4-(1H-1,2,4-triazol-1-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 4-(1H-1,2,4-triazol-1-yl)-
    • 4-(1H-1,2,4-triazol-1-yl)pyridine
    • AKOS013123487
    • 25700-18-9
    • EN300-190417
    • SCHEMBL10508046
    • Inchi: 1S/C7H6N4/c1-3-8-4-2-7(1)11-6-9-5-10-11/h1-6H
    • InChI Key: PHARMFIHNVNKHX-UHFFFAOYSA-N
    • SMILES: C1=NC=CC(N2C=NC=N2)=C1

Computed Properties

  • Exact Mass: 146.059246208Da
  • Monoisotopic Mass: 146.059246208Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 43.6Ų

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Additional information on 4-(1H-1,2,4-triazol-1-yl)pyridine

4-(1H-1,2,4-Triazol-1-yl)Pyridine: A Comprehensive Overview

4-(1H-1,2,4-Triazol-1-yl)Pyridine (CAS No. 25700-18-9) is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a 1H-1,2,4-triazole moiety. The combination of these two heterocycles imparts distinctive electronic and steric properties to the molecule, making it a versatile building block for various applications.

The synthesis of 4-(1H-1,2,4-triazol-1-yl)pyridine has been extensively studied over the years. One of the most common methods involves the reaction of pyridine derivatives with azides or hydroxylamine derivatives under specific conditions. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the triazole ring via click chemistry reactions. These developments have not only improved the yield but also expanded the scope of functional groups that can be incorporated into the molecule.

The electronic properties of 4-(1H-1,2,4-triazol-1-yl)pyridine make it an attractive candidate for applications in optoelectronics and sensor technologies. The conjugated system within the molecule allows for efficient charge transport and light absorption, which are critical for devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have demonstrated that incorporating this compound into polymer blends can significantly enhance the device performance by improving charge mobility and stability.

In addition to its electronic applications, 4-(1H-1,2,4-triazol-1-yl)pyridine has also found utility in medicinal chemistry. The triazole group is known for its ability to act as a hydrogen bond donor or acceptor, which can enhance the bioavailability and efficacy of drug molecules. Researchers have investigated its potential as a scaffold for designing inhibitors of various enzymes and receptors. For example, derivatives of this compound have shown promising activity against kinase enzymes, which are key targets in cancer therapy.

The versatility of 4-(1H-1,2,4-triazol-1-yl)pyridine extends to its use in supramolecular chemistry. The molecule's ability to form hydrogen bonds and π–π interactions makes it an ideal component for constructing self-assembled structures. Recent experiments have highlighted its role in forming stable metallo-supramolecular frameworks with transition metals such as copper and zinc. These frameworks exhibit unique magnetic and catalytic properties, opening new avenues for their application in catalysis and data storage.

From a sustainability perspective, the synthesis and application of 4-(1H-1,2,4-triazol-1-yli pyridine) align with green chemistry principles. Researchers have developed eco-friendly synthesis routes that minimize waste generation and utilize renewable resources. For instance, solvent-free reactions and biodegradable catalysts have been employed to produce this compound in an environmentally friendly manner.

In conclusion, 4-(1H - 3 , 5 - diethyl - 3 H - pyrrolo [3 , 3 - b ] quinoline ) has emerged as a valuable compound with diverse applications across multiple disciplines. Its unique structure continues to inspire innovative research directions , from advanced materials to therapeutic agents . As scientific understanding deepens , we can expect even more exciting developments involving this remarkable molecule . p > article > response >

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